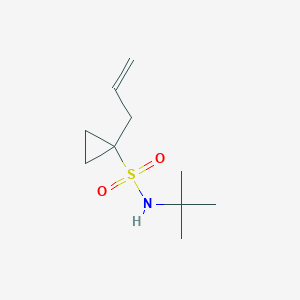
Pyridine-2,3,4-triamine
Overview
Description
Pyridine-2,3,4-triamine is a type of pyridine derivative. Pyridine is a valuable nitrogen-based heterocyclic compound that is present in a large number of naturally occurring bioactive compounds . Pyridine-2,3,4-triamine contains a total of 17 bonds; 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, 3 primary amines (aromatic), and 1 Pyridine .
Synthesis Analysis
The synthesis of pyridine derivatives like Pyridine-2,3,4-triamine often involves complex organic reactions. For instance, a novel aromatic diamine monomer containing pyridine rings, pyrrolidine groups, and ether linkages was synthesized using 4-hydroxyacetophenone and 1-chloro-4-nitrobenzene as starting materials by three-step reactions .
Molecular Structure Analysis
The molecular structure of Pyridine-2,3,4-triamine is characterized by the presence of a pyridine ring, which is a six-member aromatic heterocycle consisting of one nitrogen atom and five carbon atoms .
Chemical Reactions Analysis
Pyridine derivatives like Pyridine-2,3,4-triamine can participate in various chemical reactions. For example, an unusual four-step cascade reaction for accessing furo[3,4-c]pyridine-1,4-diones via rhodium catalysis has been reported .
Physical And Chemical Properties Analysis
Pyridine-2,3,4-triamine is expected to have properties similar to other pyridine derivatives. Pyridine derivatives are known for their good solubility in common organic solvents, high thermal stability, and excellent hydrophobicity .
Scientific Research Applications
Medicinal Chemistry
Pyridine derivatives, including Pyridine-2,3,4-triamine, are known for their wide range of biological activities. They can serve as antifungal, antibacterial, antioxidant, anti-glycation agents, and more. Their structure allows them to interact with various biological targets, making them valuable in drug design and discovery .
Anticancer Research
Compounds like Pyridine-2,3,4-triamine have shown potential in anticancer research. For instance, derivatives such as Piritrexim have inhibited dihydrofolate reductase (DHFR) and demonstrated antitumor effects . Researchers are exploring similar compounds for their therapeutic potential against cancer.
Material Science
In material science, pyridine-containing triamines are used to synthesize soluble and thermally stable polyimides. These materials have applications in high-performance polymers due to their excellent thermal stability and mechanical properties .
Surfactant Chemistry
Quaternary pyridinium salts derived from pyridine bases like Pyridine-2,3,4-triamine are used as cationic surfactants. They have properties that make them useful in micellization, adsorption, solubilization processes, and antimicrobial activities .
Chemosensing
Pyridine derivatives are also employed in chemosensing due to their ability to bind selectively and sensitively to various analytes. This makes them useful in the development of sensors for environmental monitoring or medical diagnostics .
Synthetic Chemistry
The reactivity of Pyridine-2,3,4-triamine allows it to be a precursor in the synthesis of more complex molecules. It can undergo various reactions such as quaternization to form quaternary pyridinium salts with diverse applications .
Safety and Hazards
The safety data sheet for Pyridine-2,3,4-triamine suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
Pyridine derivatives like Pyridine-2,3,4-triamine have significant potential in the field of medicinal chemistry research. They have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). In the next few years, a larger share of novel pyridine-based drug candidates is expected .
Mechanism of Action
Target of Action
Pyridine-2,3,4-triamine is a nitrogen-containing heterocyclic compound . Similar compounds have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that nitrogen-containing heterocycles like pyridine-2,3,4-triamine are employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Biochemical Pathways
Nitrogen-containing heterocycles are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph, collectively referred to as nad(p)(h) . These compounds play a key role in various biochemical pathways.
Result of Action
Similar compounds have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
pyridine-2,3,4-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H4,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXBXAJWVZTKSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622735 | |
| Record name | Pyridine-2,3,4-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2,3,4-triamine | |
CAS RN |
52559-11-2 | |
| Record name | Pyridine-2,3,4-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)
![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)










![Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1321508.png)